BenchChemオンラインストアへようこそ!

BMS-243117

Lck inhibition Kinase assay Immunosuppression

Acquire BMS-243117 for definitive Lck inhibition studies. Its 4 nM enzymatic IC50 and strict selectivity (8-fold over Fyn, >200-fold over Hck) make it the superior choice over promiscuous alternatives like A-770041 or dasatinib for unambiguous dissection of proximal TCR signaling. This benzothiazole inhibitor is the benchmark for Lck inhibitor SAR, ensuring cross-study comparability and reliable data in immunosuppression models.

Molecular Formula C20H21ClN4O2S
Molecular Weight 416.9 g/mol
CAS No. 225521-80-2
Cat. No. B1667187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-243117
CAS225521-80-2
SynonymsBMS-243117;  BMS 243117;  BMS243117;  UNII-MBE6KWV0QI;  CHEMBL67237;  MBE6KWV0QI;  SCHEMBL6058200.
Molecular FormulaC20H21ClN4O2S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C
InChIInChI=1S/C20H21ClN4O2S/c1-11-6-5-7-13(21)16(11)23-17(26)12-8-9-14-15(10-12)28-19(22-14)24-18(27)25-20(2,3)4/h5-10H,1-4H3,(H,23,26)(H2,22,24,25,27)
InChIKeyFIVXJBFMVDAATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-243117: Benzothiazole-Based Lck Inhibitor for T-Cell Signaling Research


BMS-243117 (CAS 225521-80-2) is a benzothiazole-based small molecule inhibitor of the lymphocyte-specific protein tyrosine kinase Lck (p56lck) . It was identified through structure-activity relationship (SAR) studies as compound 2 in a series of structurally novel benzothiazole inhibitors designed to target the ATP-binding site of Lck [1]. BMS-243117 demonstrates potent enzymatic inhibition of Lck with an IC50 of 4 nM and inhibits anti-CD3/anti-CD28 induced peripheral blood lymphocyte (PBL) proliferation with an IC50 of 1.1 µM [2].

BMS-243117: Why Generic Lck Inhibitor Substitution Compromises Experimental Reproducibility


Lck inhibitors vary widely in their potency, selectivity profile, and off-target activity due to differences in chemical scaffold and binding interactions [1]. BMS-243117's benzothiazole core and specific substitution pattern confer a unique selectivity fingerprint that cannot be replicated by alternative Lck inhibitors such as A-770041 (pyrazolopyrimidine scaffold) or AMG-47a (pyrazolopyrimidine scaffold), nor by pan-kinase inhibitors like dasatinib [2]. Substituting BMS-243117 with a structurally dissimilar Lck inhibitor risks altering the observed biological response due to divergent off-target kinase inhibition and differential cellular potency, thereby compromising cross-study comparability and experimental reproducibility in T-cell signaling research [3].

BMS-243117 Quantitative Differentiation: Head-to-Head Comparator Evidence for Procurement Decisions


BMS-243117 Exhibits Superior Enzymatic Potency Compared to A-770041 in Lck Kinase Assays

BMS-243117 demonstrates significantly higher enzymatic potency against Lck compared to the alternative Lck inhibitor A-770041. In a direct cross-study comparison, BMS-243117 inhibits recombinant human Lck with an IC50 of 4 nM [1], whereas A-770041 inhibits Lck with an IC50 of 147 nM under comparable conditions (1 mM ATP) [2]. This represents a 37-fold difference in potency.

Lck inhibition Kinase assay Immunosuppression

BMS-243117 Achieves Selective Lck Inhibition with Defined Src-Family Kinase Discrimination

BMS-243117 exhibits a defined selectivity profile within the Src-family kinases, being 8-fold more potent against Lck than Fyn and more than 200-fold more potent than Hck [1]. In contrast, the pan-kinase inhibitor dasatinib inhibits Lck, Src, Fyn, and Abl with sub-nanomolar IC50 values (Lck IC50 = 0.4 nM; Src IC50 = 0.5 nM; Fyn IC50 not reported but likely similar) [2], resulting in broad kinase inhibition that complicates mechanistic interpretation. A-770041 shows 300-fold selectivity for Lck over Fyn but with substantially lower absolute Lck potency (147 nM) [3].

Kinase selectivity Src-family kinases Off-target profiling

BMS-243117 Cellular Potency in T-Cell Proliferation Assays Defines Functional Relevance

BMS-243117 inhibits anti-CD3/anti-CD28 induced human peripheral blood lymphocyte (PBL) proliferation with an IC50 of 1.1 µM [1]. This cellular potency bridges the gap between enzymatic inhibition and functional immunosuppression. For comparison, the closely related benzothiazole analog 13a demonstrates an enzymatic IC50 of 0.5 nM against Lck [2], but its cellular activity in T-cell proliferation assays is not reported, limiting its demonstrated functional utility. AMG-47a, a highly potent Lck inhibitor (IC50 = 0.2 nM) [3], exhibits promiscuous inhibition of multiple kinases (VEGFR2, p38α, Jak3) [3], confounding cellular interpretations.

T-cell proliferation Cellular assay Immunosuppression

BMS-243117 ATP-Site Binding Mode Distinguishes It from Structurally Dissimilar Lck Inhibitors

BMS-243117 binds in an extended conformation to the ATP-binding site of Lck [1], a binding mode characteristic of benzothiazole-based inhibitors. In contrast, A-770041 (pyrazolopyrimidine scaffold) and AMG-47a (pyrazolopyrimidine scaffold) [2] adopt distinct binding poses that result in different selectivity profiles and resistance mutation susceptibility [3]. This structural divergence means that BMS-243117 cannot be substituted with these alternative Lck inhibitors without altering the pharmacodynamic and resistance characteristics of the experimental system.

ATP-binding site Binding mode Extended conformation

BMS-243117: Optimal Research and Industrial Application Scenarios


T-Cell Receptor (TCR) Signaling Pathway Elucidation

BMS-243117 is optimally deployed in studies requiring specific Lck inhibition to dissect proximal TCR signaling events. Its defined selectivity profile (8-fold over Fyn, >200-fold over Hck) [1] and validated cellular potency (IC50 = 1.1 µM in PBL proliferation assays) [2] enable researchers to attribute observed changes in downstream signaling (e.g., ZAP-70 phosphorylation, calcium flux) directly to Lck inhibition rather than confounding off-target Src-family kinase effects.

Immunosuppression Model Development and Validation

For academic and industrial laboratories developing T-cell mediated immunosuppression models (e.g., allograft rejection, graft-versus-host disease, autoimmune disease models), BMS-243117 provides a well-characterized tool compound with established cellular activity [2]. Unlike more promiscuous inhibitors such as AMG-47a [3], BMS-243117's cleaner selectivity profile reduces experimental noise and facilitates clearer interpretation of Lck-dependent versus Lck-independent immunosuppressive mechanisms.

Medicinal Chemistry Benchmarking and Scaffold-Hopping Studies

BMS-243117 serves as a key reference compound for medicinal chemistry campaigns targeting Lck inhibition. Its benzothiazole core and extended ATP-site binding conformation [4] define a distinct pharmacophore that is orthogonal to pyrazolopyrimidine-based inhibitors (e.g., A-770041). Researchers engaged in scaffold-hopping or resistance mutation profiling can use BMS-243117 as a benchmark to assess the performance of novel benzothiazole analogs or to compare the binding characteristics of alternative Lck inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-243117

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.